molecular formula C7H7Cl2N5 B12914035 5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 663885-45-8

5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B12914035
CAS No.: 663885-45-8
M. Wt: 232.07 g/mol
InChI Key: PZXPXTLRVJDPOK-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chlorine atoms at positions 5 and 7, and an isopropyl group at position 3. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloropyrimidine-4,6-diamine with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrimidines, while reactions with thiols can produce thio-substituted derivatives .

Scientific Research Applications

5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as DNA and RNA, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

663885-45-8

Molecular Formula

C7H7Cl2N5

Molecular Weight

232.07 g/mol

IUPAC Name

5,7-dichloro-3-propan-2-yltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C7H7Cl2N5/c1-3(2)14-6-4(12-13-14)5(8)10-7(9)11-6/h3H,1-2H3

InChI Key

PZXPXTLRVJDPOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=NC(=N2)Cl)Cl)N=N1

Origin of Product

United States

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